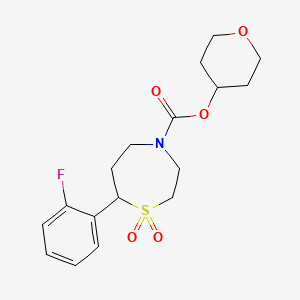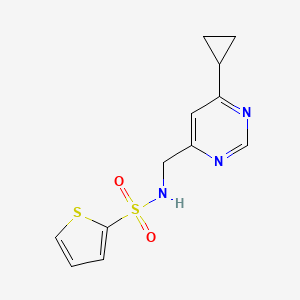
1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.412. The purity is usually 95%.
The exact mass of the compound 1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Heterocyclic Compounds
One notable application of compounds related to 1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one is in the synthesis of heterocyclic compounds, which are core structures in numerous natural products and pharmaceuticals. For instance, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates has been employed to prepare pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives selectively in moderate to good yields, depending on the electronic nature of the reacting groups (Jian-Mei Lu & Min Shi, 2007).
Advanced Organic Synthesis Techniques
The compound and its derivatives have been implicated in advanced organic synthesis techniques, demonstrating versatility in constructing complex molecular architectures. For example, a novel four-component one-pot access to pyrindines and tetrahydroquinolines showcases the compound's role in synthesizing cyclopentyl and cyclohexyl annealed pyridines through a multi-step process (Nasser A. M. Yehia, K. Polborn, & T. Müller, 2002).
Formation of Pyridone Analogues
Additionally, the formation of pyridone analogues of tetrahydroisoquinolines and protoberberines from mimosine and mimosinamine has been explored, highlighting the chemical's utility in generating structurally diverse and biologically relevant heterocycles (C. Richards & A. Hofmann, 1978).
Chemical Functionalization and Reactions
The functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds is another critical application, where derivatives of the chemical compound undergo transformations to yield new ring-fused structures, demonstrating its role in developing novel synthetic methodologies (Y. Kang, Matthew T. Richers, Conrad H. Sawicki, & D. Seidel, 2015).
Novel Synthetic Processes
Improvements in the synthesis of related compounds, such as 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been achieved, offering novel processes and methodologies for organic synthesis, highlighting the compound's role in enhancing efficiency and yield in chemical synthesis (Feng Ta, 2013).
特性
IUPAC Name |
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-18-12-15(13-21(18)16-7-10-24-11-8-16)19(23)20-9-3-5-14-4-1-2-6-17(14)20/h1-2,4,6,15-16H,3,5,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLMTUKLVMYYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CC(=O)N(C3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Methylpropoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2925441.png)


![ethyl 2-(3-(2-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2925444.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2925447.png)
![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2925449.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2925451.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2925454.png)

![4-(N,N-diisobutylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925460.png)
![2-ethoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2925461.png)
